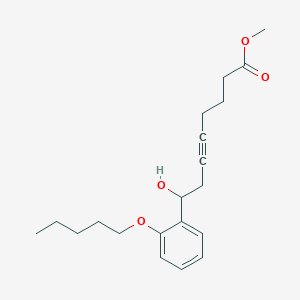
Methyl 8-hydroxy-8-(2-(pentyloxy)phenyl)oct-5-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAY10514 is an aromatic analog of 8(S)-hydroxyeicosatetraenoic acid. It acts as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma with half-maximal inhibitory concentration values of 0.173 and 0.642 micromolar, respectively .
Analyse Chemischer Reaktionen
CAY10514 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CAY10514 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the activation of peroxisome proliferator-activated receptors.
Biology: It is used to investigate the role of peroxisome proliferator-activated receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, inflammation, and cancer.
Industry: It is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are involved in the regulation of gene expression related to lipid metabolism, glucose homeostasis, and inflammation. The activation of these receptors leads to the modulation of various molecular targets and pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
CAY10514 is unique in its dual agonist activity towards both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Similar compounds include:
Rosiglitazone: A selective agonist of peroxisome proliferator-activated receptor gamma.
Fenofibrate: A selective agonist of peroxisome proliferator-activated receptor alpha.
Pioglitazone: Another selective agonist of peroxisome proliferator-activated receptor gamma.
The uniqueness of CAY10514 lies in its ability to activate both receptors simultaneously, which may offer advantages in therapeutic applications .
Eigenschaften
Molekularformel |
C20H28O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
methyl 8-hydroxy-8-(2-pentoxyphenyl)oct-5-ynoate |
InChI |
InChI=1S/C20H28O4/c1-3-4-11-16-24-19-14-10-9-12-17(19)18(21)13-7-5-6-8-15-20(22)23-2/h9-10,12,14,18,21H,3-4,6,8,11,13,15-16H2,1-2H3 |
InChI-Schlüssel |
ZQRYAWVNSTVEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1C(CC#CCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


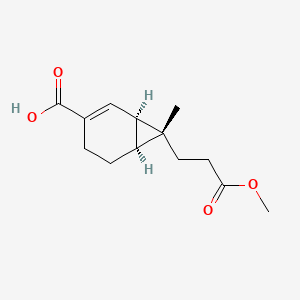
![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)
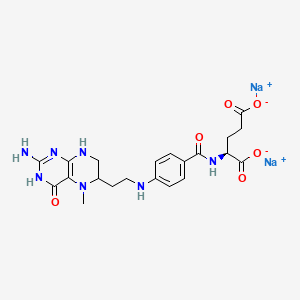
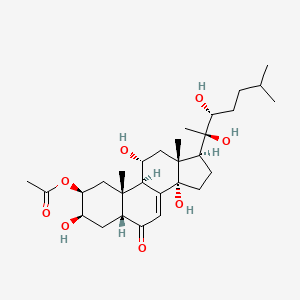
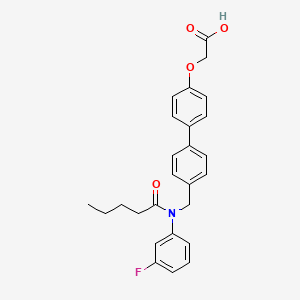
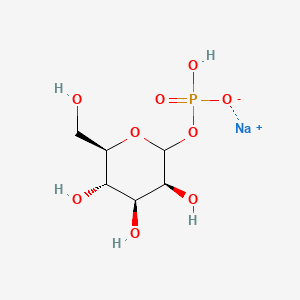

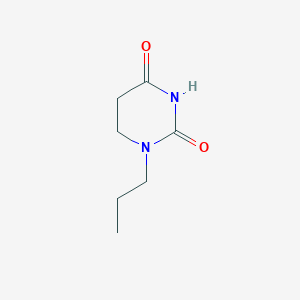
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
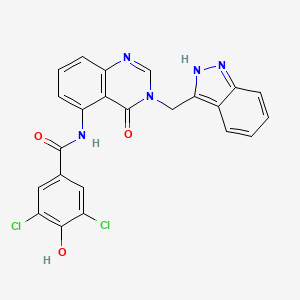
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
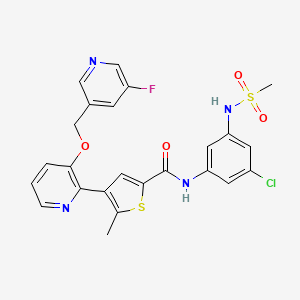
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
